2-(Octa-2,7-dien-1-YL)cyclopentan-1-one
Description
Significance of Cyclic Ketones and Polyunsaturated Hydrocarbons in Organic Synthesis
Cyclic ketones, particularly cyclopentanone (B42830) derivatives, are pivotal intermediates in the synthesis of a wide range of organic molecules. Their rigid ring structure provides a scaffold for stereocontrolled functionalization, making them valuable building blocks in the total synthesis of complex natural products and pharmaceuticals. The carbonyl group within the cyclic system allows for a variety of chemical transformations, including aldol (B89426) condensations, Michael additions, and organometallic reactions, enabling the construction of intricate molecular architectures. The reactivity of the α-protons to the carbonyl group further enhances their synthetic utility, facilitating the formation of new carbon-carbon bonds.
Polyunsaturated hydrocarbons, characterized by the presence of multiple carbon-carbon double or triple bonds, are fundamental components in organic chemistry with diverse applications. wikipedia.org They serve as key monomers in polymerization reactions, leading to the formation of materials with tailored electronic and physical properties. thegoodscentscompany.com In the realm of fine chemicals, polyunsaturated chains are integral to the structure of many natural products, including fatty acids, terpenes, and pheromones, contributing to their biological activity and sensory properties. The presence of multiple reactive sites in polyunsaturated hydrocarbons allows for a rich and varied chemistry, including cycloaddition reactions, metathesis, and various selective oxidation and reduction processes.
The combination of a cyclic ketone and a polyunsaturated hydrocarbon chain within a single molecule, as in 2-(Octa-2,7-dien-1-YL)cyclopentan-1-one, creates a bifunctional compound with the potential for unique reactivity and applications, particularly in the fields of fragrance and materials science.
Structural Complexity and Synthetic Challenges of this compound
The structure of this compound presents several notable features that contribute to its complexity and pose specific challenges for its chemical synthesis. The molecule contains a chiral center at the C2 position of the cyclopentanone ring, where the octa-2,7-dienyl substituent is attached. This immediately raises the challenge of stereoselective synthesis to obtain a single enantiomer, which is often crucial for biological activity and specific sensory properties in fragrance applications.
Furthermore, the octa-2,7-dienyl side chain contains two double bonds, which can exist as either E or Z isomers. The control of the stereochemistry of these double bonds during synthesis is a significant challenge. The presence of multiple unsaturated sites also increases the potential for undesired side reactions, such as polymerization or isomerization under certain reaction conditions.
The synthesis of 2-substituted cyclopentanones often involves the alkylation of a cyclopentanone enolate or a related derivative. google.com Achieving high regioselectivity to introduce the substituent at the C2 position without competing C- or O-alkylation at other positions is a key consideration. Moreover, the synthesis of the octa-2,7-dien-1-yl precursor itself requires careful planning to ensure the correct placement and stereochemistry of the double bonds.
Key Structural Features and Synthetic Hurdles:
| Feature | Description | Synthetic Challenge |
| Chiral Center | The C2 carbon of the cyclopentanone ring is a stereocenter. | Enantioselective synthesis is required to produce a single, desired stereoisomer. |
| Geometric Isomers | The two double bonds in the octa-2,7-dienyl chain can exist as E/Z isomers. | Stereocontrolled synthesis is necessary to obtain the desired geometric isomers. |
| Multiple Reactive Sites | The molecule contains a ketone carbonyl and two carbon-carbon double bonds. | Chemoselective reactions are needed to modify one functional group without affecting the others. |
| Regioselectivity | Introduction of the side chain at the C2 position of the cyclopentanone ring. | Controlling the position of alkylation to avoid mixtures of isomers. |
Overview of Research Trends and Future Directions for Dienyl Cyclopentanone Derivatives
Research into dienyl cyclopentanone derivatives and related unsaturated ketones is an active and evolving field, driven by their potential applications in various areas of chemistry and biology. A significant trend is the development of new and more efficient synthetic methodologies to access these compounds with high levels of stereocontrol. This includes the use of transition-metal catalysis, organocatalysis, and biocatalysis to achieve enantioselective and diastereoselective transformations. nih.gov
In the fragrance and flavor industry, there is a continuous search for novel compounds with unique and desirable scent profiles. Dienyl cyclopentanones are of interest due to their structural similarity to naturally occurring jasmonates, which are known for their characteristic floral and fruity scents. nih.govthegoodscentscompany.com Future research in this area will likely focus on the synthesis and sensory evaluation of a wider range of these derivatives to explore the structure-odor relationships.
From a medicinal chemistry perspective, α,β-unsaturated ketones, a class of compounds that includes certain dienyl cyclopentanone derivatives, have been investigated for their potential as cytotoxic agents that can affect mitochondrial function. thegoodscentscompany.com While this research is still in its early stages, it highlights a potential avenue for the future investigation of the biological activities of these molecules.
Furthermore, the presence of multiple reactive functional groups in dienyl cyclopentanones makes them attractive building blocks for the synthesis of more complex molecules and materials. The double bonds can be utilized in polymerization reactions or in cycloaddition reactions to construct new ring systems. The ketone functionality can be transformed into a variety of other functional groups, further expanding their synthetic utility.
Future Research Directions:
Advanced Synthetic Methods: Development of novel catalytic systems for the highly stereoselective synthesis of complex dienyl cyclopentanones.
Structure-Activity Relationship Studies: Systematic investigation of how modifications to the structure of dienyl cyclopentanones affect their sensory properties and biological activities.
Materials Science Applications: Exploration of the use of these compounds as monomers or cross-linking agents in the development of new polymers.
Medicinal Chemistry Exploration: Investigation of the potential therapeutic applications of dienyl cyclopentanone derivatives, particularly in the context of their interaction with biological targets.
Structure
3D Structure
Properties
CAS No. |
76453-20-8 |
|---|---|
Molecular Formula |
C13H20O |
Molecular Weight |
192.30 g/mol |
IUPAC Name |
2-octa-2,7-dienylcyclopentan-1-one |
InChI |
InChI=1S/C13H20O/c1-2-3-4-5-6-7-9-12-10-8-11-13(12)14/h2,6-7,12H,1,3-5,8-11H2 |
InChI Key |
XURPBXFRQHRKIP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC=CCC1CCCC1=O |
Origin of Product |
United States |
Chemical Reactivity and Transformations of 2 Octa 2,7 Dien 1 Yl Cyclopentan 1 One
Reactions Involving the Carbonyl Functionality
The carbonyl group of the cyclopentanone (B42830) ring is a key site for a range of chemical modifications, including reductions, derivatizations, and stereoselective transformations.
Reductions and Derivatizations of the Ketone Group
The ketone functionality can be readily reduced to the corresponding alcohol, 2-(octa-2,7-dien-1-yl)cyclopentanol. This transformation can be achieved using a variety of reducing agents, with the stereochemical outcome being a significant consideration.
Commonly employed reducing agents for ketones include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). The choice of reagent can influence the diastereoselectivity of the reduction, yielding either the cis or trans isomer of the resulting alcohol. For instance, in related systems, the use of bulky reducing agents has been shown to favor the formation of the trans isomer due to steric hindrance.
Beyond reduction, the ketone can be converted into a variety of derivatives. For example, reaction with hydrazines can yield hydrazones, and treatment with hydroxylamine (B1172632) can form oximes. These derivatizations are often employed for characterization purposes or to introduce new functionalities into the molecule. The formation of 2-alkylcyclobutanone derivatives through reaction with 1-naphthalenyl hydrazine (B178648) has been demonstrated as a method for their determination. nih.gov
| Reaction Type | Reagent/Conditions | Product |
| Reduction | NaBH₄, MeOH | 2-(Octa-2,7-dien-1-yl)cyclopentanol |
| Derivatization | NH₂OH·HCl, Pyridine | 2-(Octa-2,7-dien-1-yl)cyclopentan-1-one oxime |
| Derivatization | H₂NNH₂, EtOH | This compound hydrazone |
Enantioselective Transformations of the Ketone Center
The prochiral nature of the ketone in this compound allows for enantioselective transformations to produce chiral, non-racemic alcohols. wikipedia.org Such transformations are of significant interest in synthetic organic chemistry for the preparation of optically active compounds.
Biocatalytic reductions, employing enzymes such as alcohol dehydrogenases, have emerged as powerful methods for the enantioselective reduction of substituted cyclopentanones. nih.govresearchgate.net These enzymatic systems can exhibit high levels of enantioselectivity, providing access to either the (R)- or (S)-alcohol by selecting the appropriate enzyme.
In addition to biocatalysis, chiral catalysts can be employed for enantioselective reductions. The Corey-Bakshi-Shibata (CBS) reduction, which utilizes an oxazaborolidine catalyst with borane, is a well-established method for the asymmetric reduction of ketones. wikipedia.org Transition metal-catalyzed transfer hydrogenation, often employing ruthenium or rhodium complexes with chiral ligands, also provides an effective route to enantioenriched alcohols. wikipedia.org
| Method | Catalyst/Reagent | Product Stereochemistry |
| Biocatalytic Reduction | Alcohol Dehydrogenase | High enantioselectivity (R or S) |
| CBS Reduction | Chiral Oxazaborolidine, BH₃ | Predictable enantioselectivity |
| Transfer Hydrogenation | Chiral Ru or Rh complex, Isopropanol | High enantioselectivity |
Reactions of the Octa-2,7-dien-1-yl Moieties
The two olefinic bonds within the octa-2,7-dien-1-yl side chain offer multiple sites for selective functionalization and cyclization reactions. The non-conjugated nature of these double bonds allows for their differential reactivity based on steric and electronic factors.
Selective Olefin Functionalization (e.g., Epoxidation, Dihydroxylation, Halogenation)
The double bonds can be selectively functionalized to introduce a variety of new functional groups. Epoxidation, typically carried out with peroxy acids such as meta-chloroperoxybenzoic acid (m-CPBA), would be expected to occur preferentially at the more accessible terminal double bond.
Dihydroxylation of the olefins can be achieved to produce diols. Reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, alkaline conditions lead to syn-diols. organic-chemistry.org The regioselectivity would again favor the terminal double bond.
Halogenation reactions, involving the addition of halogens such as bromine (Br₂) or chlorine (Cl₂), can proceed via an addition mechanism across the double bonds. mt.comlibretexts.org These reactions are useful for introducing halogens, which can then serve as handles for further synthetic transformations.
| Reaction | Reagent | Expected Major Product |
| Epoxidation | m-CPBA | 2-((7,8-epoxyoct-2-en-1-yl)cyclopentan-1-one |
| Dihydroxylation | OsO₄, NMO | 2-((7,8-dihydroxyoct-2-en-1-yl)cyclopentan-1-one |
| Bromination | Br₂, CCl₄ | 2-((7,8-dibromooct-2-en-1-yl)cyclopentan-1-one |
Intra- and Intermolecular Cyclization Reactions (e.g., Radical, Cationic, Anionic)
The presence of two double bonds in the side chain allows for intramolecular cyclization reactions to form new ring systems. Radical cyclizations, often initiated by radical initiators like AIBN in the presence of a radical mediator such as tributyltin hydride, are powerful methods for forming five- and six-membered rings. wikipedia.orgprinceton.edu For this compound, a 6-exo-trig cyclization is a plausible pathway.
Cationic cyclizations can be initiated by protic or Lewis acids. rsc.org Protonation of one of the double bonds can lead to a carbocation that is then trapped by the other double bond, resulting in the formation of a new carbocyclic ring.
Anionic cyclizations are also conceivable, although they are generally less common for unactivated olefins. Generation of a carbanion at a suitable position could potentially lead to an intramolecular nucleophilic attack on one of the double bonds.
Olefin Metathesis (e.g., Ring-Closing Metathesis for Polycyclic Systems)
Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic compounds from dienes. wikipedia.orgorganic-chemistry.org In the case of this compound, an intramolecular RCM reaction would lead to the formation of a bicyclic system. The use of Grubbs' or Hoveyda-Grubbs' catalysts, which are ruthenium-based, is common for these transformations due to their functional group tolerance. organic-chemistry.org This reaction would form a new carbon-carbon double bond within a newly formed ring, fused to the cyclopentanone. The size of the newly formed ring would depend on the position of the double bonds in the starting material. For the title compound, RCM would lead to a bicyclo[8.3.0]undecene derivative.
| Catalyst | Reaction Type | Product |
| Grubbs' Catalyst | Ring-Closing Metathesis | Bicyclo[8.3.0]undec-4-en-1-one |
| Hoveyda-Grubbs' Catalyst | Ring-Closing Metathesis | Bicyclo[8.3.0]undec-4-en-1-one |
Conjugate Additions and Enantioselective Conjugate Reductions
The presence of an α,β-unsaturated system, which can be formed from this compound, makes it a prime candidate for conjugate addition reactions. These reactions are fundamental in carbon-carbon and carbon-heteroatom bond formation.
Conjugate Additions:
Lithium diorganocopper reagents (Gilman reagents) are highly effective for the 1,4-addition of alkyl and aryl groups to α,β-unsaturated ketones. libretexts.org This method is expected to be applicable to derivatives of this compound, allowing for the introduction of a wide range of substituents at the β-position of the cyclopentanone ring. The general mechanism involves the nucleophilic attack of the diorganocopper species at the β-carbon, forming a copper enolate intermediate, which is then protonated to yield the saturated ketone. libretexts.org
Primary and secondary amines are also known to undergo conjugate addition to cyclic enones, leading to the formation of β-amino ketones. libretexts.org This reaction is typically reversible and under thermodynamic control, favoring the more stable 1,4-addition product. libretexts.org
Enantioselective Conjugate Reductions:
For the synthesis of chiral β-substituted cyclopentanones, enantioselective conjugate reduction of the corresponding α,β-unsaturated precursor is a powerful strategy. A notable method involves the use of a copper catalyst system with a chiral bis-phosphine ligand, such as (S)-p-tol-BINAP, and a mild reducing agent like polymethylhydrosiloxane (B1170920) (PMHS). acs.org This approach has been shown to be highly effective for the asymmetric reduction of β-substituted cyclopentenones, affording the desired products in high yields and excellent enantiomeric excesses (ee's). acs.org The key intermediate in this catalytic cycle is believed to be a chiral (bis-phosphine)CuH complex. acs.org
The following table summarizes the expected outcomes for enantioselective conjugate reduction of a β-substituted cyclopentenone analogous to the unsaturated form of the target molecule, based on published data for similar substrates. acs.org
| Entry | β-Substituent | Chiral Ligand | Catalyst Loading (mol %) | Time (h) | Yield (%) | ee (%) |
| 1 | Methyl | (S)-p-tol-BINAP | 5 | 24 | 95 | 94 |
| 2 | n-Butyl | (S)-p-tol-BINAP | 5 | 24 | 94 | 95 |
| 3 | Phenyl | (S)-p-tol-BINAP | 5 | 24 | 96 | 97 |
| 4 | Isopropyl | (S)-BINAP | 5 | 48 | 92 | 90 |
Data is illustrative and based on analogous systems.
Carbon-Carbon Bond Activation in Cyclopentanone Derivatives
The activation and subsequent cleavage of carbon-carbon bonds in cyclic ketones offer novel synthetic disconnections for ring modification and the construction of complex molecular frameworks.
Catalytic C-C Bond Cleavage for Ring Modification and Expansion
Rhodium-catalyzed C-C bond activation has emerged as a significant tool for the skeletal rearrangement of cyclopentanones. nih.gov For 3-aryl substituted cyclopentanones, selective cleavage of the C1-C2 or C1-C5 bond can be achieved, leading to the formation of α-tetralones or α-indanones, respectively. nih.gov The regioselectivity of this process can be finely tuned by the choice of the catalyst system, particularly the co-catalyst. For instance, the use of 2-aminopyridine (B139424) as a co-catalyst with a rhodium precursor favors the cleavage of the more hindered C1-C2 bond. nih.gov
Ring expansion of smaller cyclic systems provides another route to substituted cyclopentanones. Acid-catalyzed rearrangements of isopropenylcyclobutanols, for example, can yield 2,2-dimethyl cyclopentanones through a pinacol-type rearrangement mechanism. researchgate.netchemistrysteps.com This strategy highlights the potential for constructing the cyclopentanone core from different carbocyclic precursors.
The table below illustrates the influence of the co-catalyst on the regioselectivity of rhodium-catalyzed C-C bond activation in a model 3-arylcyclopentanone. nih.gov
| Entry | Catalyst System | Co-catalyst | Major Product | Product Ratio (b:c) |
| 1 | [Rh(C2H4)2Cl]2 / IMes | 2-aminopyridine | α-tetralone (1b) | 6.4 : 1 |
| 2 | [Rh(C2H4)2Cl]2 / IMes | 2-amino-6-picoline | α-indanone (1c) | >40 : 1 |
Data is based on a model system and illustrates the principle of regioselective C-C bond cleavage.
Regioselective C-C Activation Strategies
The regioselectivity of C-C bond activation in substituted cyclopentanones is a key challenge. Strategies to control this selectivity often rely on the use of directing groups or the inherent electronic and steric properties of the substrate. Chelation-assisted metal insertion is a powerful approach where a coordinating group on the substrate directs the transition metal catalyst to a specific C-C bond. nih.gov
In the absence of strong directing groups, the regioselectivity can be influenced by steric hindrance and the electronic nature of the substituents on the cyclopentanone ring. For instance, in rhodium-catalyzed reactions, insertion of the metal into the less hindered C-C bond is often observed. nih.gov However, electronic factors can override steric effects, leading to insertion into a more hindered but electronically activated bond. nih.gov The interplay of these factors allows for the development of highly selective transformations.
Mechanistic Investigations and Computational Analysis of 2 Octa 2,7 Dien 1 Yl Cyclopentan 1 One Reactions
Elucidation of Reaction Mechanisms (e.g., Radical, Ionic, Organometallic Pathways)
The cyclization of diene systems like the octadienyl moiety in 2-(Octa-2,7-dien-1-YL)cyclopentan-1-one is predominantly facilitated by transition metal catalysts, most notably palladium, proceeding through an organometallic pathway. The most plausible mechanism is a palladium(II)-catalyzed intramolecular Alder-ene type reaction or a related hydropalladation-initiated cyclization. researchgate.net
The catalytic cycle typically involves the following key steps:
Initiation: The cycle often begins with a Pd(II) species, which coordinates to one of the double bonds of the dienyl substrate. In what is known as a Wacker-type mechanism, an external nucleophile (or the enolate of the cyclopentanone) could attack the coordinated olefin. nih.gov Alternatively, a Pd(II)-hydride species, formed in situ, can undergo hydropalladation across one of the double bonds. This latter pathway is common in intramolecular Alder-ene (IMAE) reactions. researchgate.net
Carbocyclization: Following the initial interaction, a key C-C bond-forming event occurs. In the hydropalladation scenario, this involves the intramolecular migratory insertion of the second alkene into the newly formed alkyl-palladium(II) bond. This step forms the new five- or six-membered ring, creating a bicyclic alkyl-palladium intermediate. divyarasayan.org
Termination/Catalyst Regeneration: The cycle concludes with the release of the organic product and regeneration of the active catalyst. This most commonly occurs via β-hydride elimination from the cyclic alkyl-palladium intermediate, which yields the cyclized product and a palladium(II)-hydride complex. nih.govrsc.org Subsequent reductive elimination of an acid (HX), often aided by a basic additive, regenerates the Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
In some cases, particularly with Pd(0) precursors, the mechanism can involve the formation of a π-allylpalladium intermediate, which is then attacked by an intramolecular nucleophile (such as the enolate of the cyclopentanone). nih.gov This pathway is characteristic of formal [3+2] cycloaddition reactions. nih.govcaltech.edunih.gov However, for the direct cycloisomerization of the diene, the Pd(II)-catalyzed Alder-ene pathway is more commonly invoked. researchgate.net
Transition State Analysis and Energy Profiles via Quantum Chemical Calculations (DFT)
Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for providing a molecular-level understanding of complex reaction mechanisms, including palladium-catalyzed cyclizations. divyarasayan.orgrsc.org These studies allow for the mapping of the potential energy surface, identification of transition states, and calculation of activation energy barriers, which helps to rationalize experimentally observed outcomes. acs.orgresearchgate.net
For analogous intramolecular alkene hydrofunctionalization reactions, DFT studies have shown that the nucleopalladation (the C-C bond-forming step) and the subsequent protodepalladation (or β-hydride elimination) are often the most critical steps in determining the reaction's feasibility and selectivity. nih.govrsc.org
| Step | Description | Typical ΔG‡ (kcal/mol) | Reference |
| Nucleopalladation (5-exo-trig) | Formation of a 5-membered ring via intramolecular attack. | 15 - 25 | nih.govrsc.org |
| Nucleopalladation (6-endo-trig) | Formation of a 6-membered ring via intramolecular attack. | Generally 2-5 kcal/mol higher than 5-exo | nih.govrsc.org |
| Protodepalladation | Cleavage of the C-Pd bond by a proton source to release the product. | 20 - 30 | researchgate.net |
| β-Hydride Elimination | Elimination of Pd-H to form a C=C bond and release the product. | Often competitive with or slightly higher than protodepalladation. | rsc.org |
This interactive table summarizes typical calculated activation free energies for key steps in analogous Pd(II)-catalyzed intramolecular alkene hydrofunctionalization reactions. The values are illustrative and can vary significantly based on the specific substrate, catalyst, and computational method.
Understanding Chemo-, Regio-, and Stereoselectivity
The complexity of the this compound substrate offers several challenges in selectivity, which are typically addressed through careful choice of catalyst and reaction conditions.
Chemoselectivity: This refers to the selective reaction of one functional group over another. In this substrate, the primary challenge is to promote the desired intramolecular diene cyclization over other potential pathways, such as isomerization of the double bonds or reactions involving the ketone functionality. The choice of ligand is crucial; for instance, in related palladium-catalyzed cycloadditions, switching from an electron-rich to an electron-poor phosphine (B1218219) ligand can completely change the reaction outcome, favoring one cycloadduct over another. acs.org
Regioselectivity: The octa-2,7-dienyl chain can potentially cyclize to form different ring sizes, most commonly a five-membered (5-exo) or a six-membered (6-endo) ring. In transition-metal-catalyzed cyclizations, the 5-exo-trig pathway is almost universally favored over the 6-endo-trig pathway. nih.govrsc.org DFT calculations confirm this preference, consistently showing a lower activation barrier for the 5-exo transition state. nih.govrsc.orgresearchgate.net This selectivity is attributed to a more favorable orbital overlap and lower ring strain in the five-membered transition state geometry compared to the six-membered one.
Stereoselectivity: The formation of the bicyclic product creates new stereocenters, and controlling their relative and absolute configuration is a key goal. The stereochemistry of the product is typically determined during the irreversible C-C bond-forming (carbocyclization) step. nih.gov The catalyst's chiral ligands create a defined three-dimensional environment around the metal center, forcing the substrate to adopt a specific conformation in the transition state. This diastereoselection can be explained by chairlike transition state models, where substituents preferentially occupy pseudo-equatorial positions to minimize steric clash. nih.gov Enantioselectivity is achieved by using chiral ligands that differentiate between the two prochiral faces of the reacting olefin.
Role of Catalysts and Ligands in Reaction Outcomes
The catalyst system, comprising a metal precursor and a ligand, is the most critical factor in controlling the outcome of the cyclization. For palladium-catalyzed reactions, the ligands play a multifaceted role in tuning the catalyst's properties. rsc.org
Ligand Electronic Effects: The electron-donating ability of a ligand directly modulates the electron density at the palladium center. Electron-rich phosphine ligands, such as trialkylphosphines or specialized ylide-substituted phosphines (YPhos), increase the electron density on palladium. gessnergroup.comnih.gov This can enhance the rate of key steps like oxidative addition in Pd(0)/Pd(II) cycles and can influence the reactivity and selectivity in Pd(II)-catalyzed processes. nih.gov Conversely, electron-poor ligands can increase the Lewis acidity of the metal center, which can also be beneficial for certain transformations. In many cases, more electron-rich phosphine ligands lead to higher reaction yields and selectivities. acs.org
Ligand Steric Effects: The steric bulk of the ligand is a powerful tool for controlling selectivity. Bulky ligands can dictate regioselectivity by sterically blocking certain coordination sites on the substrate. rsc.org More importantly, they are fundamental to asymmetric catalysis. Chiral biaryl phosphines (e.g., BINAP) and other C2-symmetric ligands create a rigid and well-defined chiral pocket around the metal, which is essential for achieving high levels of enantioselectivity. nih.gov
| Ligand Type | Example(s) | Typical Effect on Cyclization Reactions | Reference(s) |
| Monodentate Arylphosphine | PPh₃, P(p-tol)₃ | General-purpose ligands, often used in initial screenings. Moderate selectivity. | |
| Monodentate Alkylphosphine | P(t-Bu)₃, PCy₃ | Strongly electron-donating and bulky. Often increase reaction rates. | nih.gov |
| Electron-Rich Biarylphosphine | S-Phos, XPhos | Bulky and electron-rich; highly effective in promoting challenging C-C bond formations and achieving high yields. | acs.org |
| Bidentate Phosphine | dppe, dppf, BINAP | Form stable chelate complexes. Chiral bidentate ligands like BINAP are essential for enantioselective catalysis. | nih.gov |
| N-Heterocyclic Carbene (NHC) | IPr, SIMes | Very strong σ-donors, often more so than phosphines. Create thermally stable and highly active catalysts. | rsc.org |
This interactive table summarizes the general roles and effects of different classes of ligands commonly used in palladium-catalyzed reactions analogous to the cyclization of this compound.
Advanced Spectroscopic Characterization Techniques for 2 Octa 2,7 Dien 1 Yl Cyclopentan 1 One
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
The exact mass measurement and resulting molecular formula confirmation for this compound are not documented in available literature.
Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations
Specific absorption frequencies (in cm⁻¹) for the carbonyl (C=O) and alkene (C=C) functional groups of this molecule are not reported.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Absolute Configuration
There is no available chiroptical data to determine the absolute configuration of the chiral centers within 2-(Octa-2,7-dien-1-YL)cyclopentan-1-one.
Due to the absence of this foundational data, the generation of a scientifically rigorous and informative article strictly adhering to the provided outline is not feasible at this time. Further experimental research would be required to produce the necessary spectroscopic information for this compound.
Applications of 2 Octa 2,7 Dien 1 Yl Cyclopentan 1 One in Advanced Organic Synthesis
As a Precursor to Structurally Diverse Natural Products and Analogues
There is currently no available scientific literature that documents the use of 2-(Octa-2,7-dien-1-YL)cyclopentan-1-one as a direct precursor in the total synthesis of structurally diverse natural products or their analogues. While cyclopentanone (B42830) derivatives are common structural motifs in a wide array of natural products, and are utilized as key building blocks in their synthesis, the specific application of this particular compound has not been reported. The presence of the octa-2,7-dienyl side chain offers multiple reactive sites, including two double bonds, which could theoretically be manipulated through various organic reactions such as cyclizations, metathesis, or functional group transformations to construct complex molecular frameworks. However, no concrete examples of such applications for this specific molecule have been published.
Utility in the Synthesis of Pharmaceutical and Agrochemical Intermediates
Similarly, a comprehensive review of chemical and pharmaceutical databases yields no specific instances of this compound being employed as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) or agrochemicals. The development of new drugs and crop protection agents often involves the use of novel molecular building blocks. The structural characteristics of this compound could potentially be of interest to medicinal and agricultural chemists. The cyclopentanone core is a feature in some biologically active molecules, and the lipophilic octadienyl chain could influence pharmacokinetic or binding properties. Despite this theoretical potential, there are no published research findings or patents that describe its practical application in these areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
